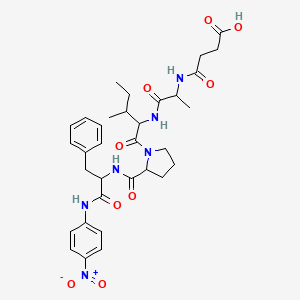
Cerium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium trihydrate is a compound that contains cerium, a rare earth element, combined with three molecules of water. Cerium is a member of the lanthanide series and is known for its various oxidation states, primarily +3 and +4. Cerium trihydrate is often used in various chemical processes and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium trihydrate can be synthesized through several methods. One common approach involves the reaction of cerium salts, such as cerium chloride or cerium nitrate, with water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the trihydrate compound.
Industrial Production Methods
In industrial settings, cerium trihydrate is often produced through a combination of sol-gel and hydrothermal methods. For example, cerium dioxide nanoparticles can be synthesized by using cerium(III) chloride heptahydrate as a cerium source, followed by a hydrothermal process . This method allows for the production of high-purity cerium trihydrate on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Cerium trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cerium(III) acetate hydrate decomposes thermally to form cerium(IV) oxide through a series of intermediate products .
Common Reagents and Conditions
Common reagents used in reactions with cerium trihydrate include hydrogen peroxide, nitric acid, and various organic ligands. The reactions often require specific temperature and pressure conditions to proceed efficiently.
Major Products Formed
The major products formed from reactions involving cerium trihydrate include cerium(IV) oxide, cerium hydroxide, and various cerium-organic complexes. These products have significant applications in catalysis and materials science.
Aplicaciones Científicas De Investigación
Cerium trihydrate has a wide range of scientific research applications:
Medicine: Cerium trihydrate is used in the development of pharmaceuticals and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of cerium trihydrate involves its ability to undergo reversible oxidation-reduction reactions between the +3 and +4 oxidation states. This redox activity allows cerium trihydrate to interact with various molecular targets and pathways, making it an effective catalyst and antimicrobial agent .
Comparación Con Compuestos Similares
Cerium trihydrate can be compared with other cerium compounds, such as cerium(III) acetate hydrate and cerium(IV) oxide. While cerium(III) acetate hydrate is primarily used in chemical transformations, cerium(IV) oxide is widely used as a catalyst in automotive exhaust systems . The unique redox properties of cerium trihydrate make it particularly valuable in applications requiring reversible oxidation-reduction reactions.
List of Similar Compounds
- Cerium(III) acetate hydrate
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Cerium trihydrate stands out due to its specific hydration state and its versatility in various chemical and industrial applications.
Propiedades
Fórmula molecular |
CeH6O3 |
|---|---|
Peso molecular |
194.162 g/mol |
Nombre IUPAC |
cerium;trihydrate |
InChI |
InChI=1S/Ce.3H2O/h;3*1H2 |
Clave InChI |
CHTSJYNSIMOAMK-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)
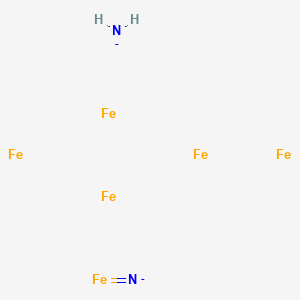
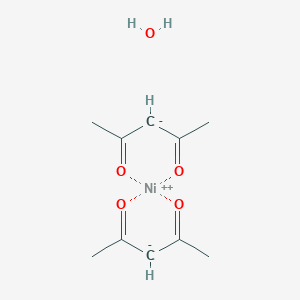
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)


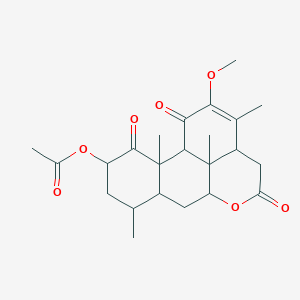
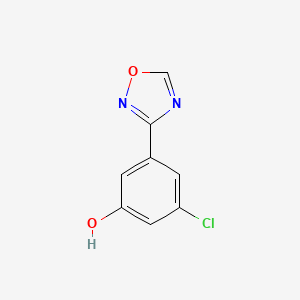
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

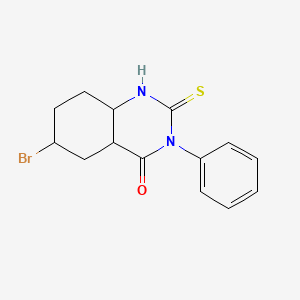
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
